molecular formula C26H27ClN6OS B233012 1-(1'-Cyanoribofuranosyl)thymine CAS No. 149228-60-4

1-(1'-Cyanoribofuranosyl)thymine

Cat. No.: B233012
CAS No.: 149228-60-4
M. Wt: 283.24 g/mol
InChI Key: GIMIRPPAFUHVRA-KCGFPETGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1'-Cyanoribofuranosyl)thymine is a synthetic nucleoside analog characterized by a cyano (-CN) group substituted at the 1'-position of the ribofuranose sugar. This modification distinguishes it from natural thymidine derivatives and imparts unique physicochemical and pharmacological properties. The compound has the molecular formula C₁₁H₁₃N₃O₆ (calculated molecular weight: 283.24 g/mol) and an observed ESI-MS (m/z) of 284.22 (M+H⁺) . Its synthesis involves acetyl-protected intermediates followed by deprotection and purification via flash chromatography, yielding a white foam product with 71% efficiency . The cyano group enhances metabolic stability and resistance to enzymatic degradation, making it a candidate for antiviral and anticancer research.

Properties

CAS No.

149228-60-4

Molecular Formula

C26H27ClN6OS

Molecular Weight

283.24 g/mol

IUPAC Name

(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carbonitrile

InChI

InChI=1S/C11H13N3O6/c1-5-2-14(10(19)13-9(5)18)11(4-12)8(17)7(16)6(3-15)20-11/h2,6-8,15-17H,3H2,1H3,(H,13,18,19)/t6-,7-,8-,11-/m1/s1

InChI Key

GIMIRPPAFUHVRA-KCGFPETGSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)C#N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@]2([C@@H]([C@@H]([C@H](O2)CO)O)O)C#N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2(C(C(C(O2)CO)O)O)C#N

Synonyms

1-(1'-cyano-beta-D-ribofuranosyl)thymine
1-(1'-cyanoribofuranosyl)thymine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(1'-Cyanoribofuranosyl)thymine, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound 1'-Cyanoribofuranosyl C₁₁H₁₃N₃O₆ 283.24 High metabolic stability; resistant to hydrolysis Antiviral/anticancer research
1-(β-D-Ribofuranosyl)thymine (Ribothymidine) Natural ribose sugar C₁₀H₁₄N₂O₆ 258.23 Lower stability; susceptible to enzymatic cleavage Biological studies of RNA modification
1-(2'-Fluoro-2'-deoxy-β-D-arabinofuranosyl)thymine (FMAU) 2'-Fluoro, arabinose configuration C₁₀H₁₂FN₂O₅ 262.22 High brain penetration; antiviral activity; metabolized minimally (<5% as CO₂) Herpesvirus therapy; leukemia treatment
1-(3-Chloro-2,3-dideoxy-β-D-threo-pentofuranosyl)thymine 3'-Chloro, dideoxy sugar C₁₀H₁₃ClN₂O₄ 260.68 Lipophilic; enhanced membrane permeability Antiretroviral research
1-(3'-O-Mesyl-2,5'-anhydro-β-D-lyxofuranosyl)thymine 3'-Mesyl, 2,5'-anhydro bridge C₁₀H₁₄N₂O₇S 306.30 Precursor for [¹⁸F]FLT synthesis; radiomarking efficiency PET imaging probes

Structural and Functional Insights

  • Cyano vs. FMAU, however, demonstrates superior brain penetration due to its lipophilic fluorine atom .
  • Sugar Configuration: The arabinose configuration in FMAU (β-D-arabinofuranosyl) alters sugar puckering, enhancing affinity for viral polymerases. In contrast, the cyano derivative’s ribose backbone may favor interactions with cellular enzymes .
  • Metabolic Stability: Unlike FMAU, which is excreted largely unchanged (>90% in urine), 1-(3-Chloro-2,3-dideoxy-β-D-threo-pentofuranosyl)thymine undergoes rapid dehalogenation, limiting its therapeutic utility .

Pharmacological and Biochemical Comparison

Antiviral Activity

  • FMAU: Inhibits herpesvirus replication at nanomolar concentrations (IC₅₀: 0.01–0.1 µM) and shows efficacy against ara-C-resistant leukemias .

Metabolism and Excretion

  • FMAU : 90% excreted unchanged in urine within 24 hours; minimal biliary excretion (<5%) .
  • 1-(3'-O-Mesyl-2,5'-anhydro-β-D-lyxofuranosyl)thymine: Rapidly converted to [¹⁸F]FLT in vivo, with >80% renal clearance of radioactive metabolites .

Thermodynamic Properties

  • LogP Values: The cyano derivative’s LogP is estimated to be higher than ribothymidine (LogP ~0.5) due to the hydrophobic -CN group, enhancing membrane permeability.

This compound

  • Synthesis : Derived from acetyl-protected precursors (e.g., 11c) via deprotection with NH₃/MeOH, yielding 71% pure product after flash chromatography (CH₂Cl₂/MeOH, 9:1) .
  • Purity : Confirmed by ESI-MS and elemental analysis (C: 46.96%, H: 4.78%, N: 14.75%) .

Comparisons with Other Analogs

  • FMAU: Synthesized via regioselective enzymatic acylation, achieving >95% anomeric purity .
  • 1-(3-Chloro-2,3-dideoxy-β-D-threo-pentofuranosyl)thymine: Prepared via epoxide ring cleavage, with 83% yield and confirmed by NMR .

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